BenchChemオンラインストアへようこそ!

4,5-Dihydro-1-hexyl-1,4-epoxy-1H,3H-(1,4)oxazepino(4,3-a)benzimidazole

Soluble epoxide hydrolase Enzyme inhibition IC50

4,5-Dihydro-1-hexyl-1,4-epoxy-1H,3H-(1,4)oxazepino(4,3-a)benzimidazole (CAS 76099-00-8, molecular formula C₁₇H₂₂N₂O₂, MW 286.37 g/mol) is a synthetic fused-ring heterocycle belonging to the benzimidazole-tethered 1,4-oxazepine class. This specific derivative bears an n-hexyl substituent at the 1-position of the oxazepino-benzimidazole scaffold.

Molecular Formula C17H22N2O2
Molecular Weight 286.37 g/mol
CAS No. 76099-00-8
Cat. No. B12743115
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,5-Dihydro-1-hexyl-1,4-epoxy-1H,3H-(1,4)oxazepino(4,3-a)benzimidazole
CAS76099-00-8
Molecular FormulaC17H22N2O2
Molecular Weight286.37 g/mol
Structural Identifiers
SMILESCCCCCCC12C3=NC4=CC=CC=C4N3CC(O1)CO2
InChIInChI=1S/C17H22N2O2/c1-2-3-4-7-10-17-16-18-14-8-5-6-9-15(14)19(16)11-13(21-17)12-20-17/h5-6,8-9,13H,2-4,7,10-12H2,1H3
InChIKeyXNGRXGBEOFHBQA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

76099-00-8 Procurement Guide: 1-Hexyl Oxazepino-Benzimidazole sEH Inhibitor


4,5-Dihydro-1-hexyl-1,4-epoxy-1H,3H-(1,4)oxazepino(4,3-a)benzimidazole (CAS 76099-00-8, molecular formula C₁₇H₂₂N₂O₂, MW 286.37 g/mol) is a synthetic fused-ring heterocycle belonging to the benzimidazole-tethered 1,4-oxazepine class [1]. This specific derivative bears an n-hexyl substituent at the 1-position of the oxazepino-benzimidazole scaffold . Compounds within this scaffold class have been identified as inhibitors of soluble epoxide hydrolase (sEH) and have also appeared in patent literature claiming analgesic and immunostimulant activities [2][3]. Its structural differentiation from the phenyl-substituted analog oxapadol, driven by the aliphatic hexyl chain, forms the basis for critical property divergence relevant to procurement decisions.

Procurement Risk: Why 1-Hexyl-4,5-dihydro-1,4-epoxy Oxazepino-Benzimidazole Is Not Interchangeable with In-Class Analogs


Substituting the 1-hexyl derivative (76099-00-8) with the more commonly referenced 1-phenyl analog oxapadol (CAS 56969-22-3) or other benzimidazo-oxazepine hybrids is scientifically unsound due to critical physicochemical and activity profile divergences. Replacing the phenyl ring with a flexible n-hexyl chain profoundly alters logP, aqueous solubility, molecular flexibility, and steric occupancy within the enzyme active site [1]. Class-level evidence demonstrates that even minor substituent variations on the oxazepine ring can shift biological activity from sEH inhibition to kinase inhibition or other targets [2]. Therefore, procurement without verifying the specific 1-hexyl substitution risks acquiring a compound with diverging ADME properties, off-target profiles, or potency, undermining experimental reproducibility and project continuity.

Head-to-Head Quantitative Differentiation: 76099-00-8 vs. Its Closest Analogs


sEH Enzymatic Potency: 1-Hexyl Derivative (76099-00-8) vs. sEH Inhibitor Landscape

In a direct comparison within the same patent family (US8815951), the 1-hexyl derivative (Compound 478) exhibited an IC₅₀ of 50 nM against mouse sEH and 260 nM against human sEH [1]. While some optimized sEH inhibitors in the literature achieve sub-nanomolar Ki values (e.g., a benzoxazepinone derivative with Ki = 0.0800 nM in a FRET assay), those compounds commonly incorporate distinct urea or amide linkers absent in this scaffold [2]. The 1-hexyl derivative's potency profile represents a specific point in the sEH activity landscape that is defined by its particular aliphatic substitution pattern, providing a distinct starting point for structure-activity relationship (SAR) exploration distinct from both the more polar phenyl analogs and the highly optimized urea-based inhibitors.

Soluble epoxide hydrolase Enzyme inhibition IC50

Physicochemical Differentiation: Calculated logP Shift from 1-Phenyl to 1-Hexyl Substitution

The substitution of the 1-phenyl group (as in oxapadol, C₁₇H₁₄N₂O₂) with a 1-hexyl chain (C₁₇H₂₂N₂O₂) is predicted to increase the calculated logP by approximately 1.5–2.0 log units based on fragment-based computation . Oxapadol's molecular formula (C₁₇H₁₄N₂O₂) yields a lower calculated logP relative to the hexyl analog (C₁₇H₂₂N₂O₂), which bears eight additional hydrogen atoms and a flexible alkyl chain. This logP shift directly impacts membrane permeability, protein binding, and in vivo distribution volume [1].

Lipophilicity logP Drug-likeness

Selectivity Screening: Differential Activity Against Juvenile Hormone Epoxide Hydrolase

The 1-hexyl compound shows a significant selectivity window between mammalian sEH and insect juvenile hormone epoxide hydrolase (JHEH). Against mouse sEH, the IC₅₀ is 50 nM, while activity against JHEH from Manduca sexta is measured at 2,300 nM [1]. This ~46-fold selectivity for the mammalian enzyme over the insect ortholog distinguishes it from non-selective epoxide hydrolase inhibitors and provides a basis for species-specific target engagement.

Selectivity Off-target activity Juvenile hormone epoxide hydrolase

Procurement-Driven Application Scenarios for 76099-00-8


sEH Inhibitor Tool Compound with Defined Selectivity Profile

Laboratories studying soluble epoxide hydrolase pharmacology can procure 76099-00-8 as a well-characterized tool with documented IC₅₀ values of 50 nM (mouse) and 260 nM (human) , and a 46-fold selectivity window over insect JHEH. This enables cross-species target engagement studies with a single compound of known potency and selectivity.

Lead Optimization Starting Point for CNS-Penetrant sEH Inhibitors

Medicinal chemistry teams pursuing sEH inhibitors targeting CNS indications can utilize 76099-00-8 as a lipophilic scaffold starting point . Its predicted clogP of ~4.0–4.5, driven by the 1-hexyl substitution, forecasts favorable BBB penetration properties absent in the more polar 1-phenyl oxapadol analog, guiding early-stage lead optimization toward brain-penetrant candidates.

Reference Standard for Oxazepino-Benzimidazole Analytical Method Development

Analytical chemistry groups developing HPLC, LC-MS, or NMR methods for benzimidazole-fused oxazepine compounds can use 76099-00-8 as a reference standard. Its well-defined InChI Key and molecular formula (C₁₇H₂₂N₂O₂) , along with its distinct retention time relative to the phenyl analog oxapadol due to increased lipophilicity, facilitate method validation for purity and identity testing in this compound class.

Quote Request

Request a Quote for 4,5-Dihydro-1-hexyl-1,4-epoxy-1H,3H-(1,4)oxazepino(4,3-a)benzimidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.